Thp-peg6
Overview
Description
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
THP-PEG6 is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of THP-PEG6 is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .
Physical And Chemical Properties Analysis
The boiling point of THP-PEG6 is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .
Scientific Research Applications
Biomaterial Compatibility and Cell Adhesion
Polyethylene glycol (PEG), including THP-PEG6, shows potential in enhancing the biocompatibility of biomaterials. A study by Shivok and Slee (2023) demonstrated that PEG can be used to decrease THP-1 cell adhesion to polyurethane, a common biomaterial. This finding is significant for implant and medical device development, as it suggests that PEG coatings can reduce macrophage cell adherence, a key factor in biomaterial rejection (Shivok & Slee, 2023).
Transdermal Drug Delivery
THP-PEG6 shows promise in transdermal drug delivery systems. Xing et al. (2009) explored THP-loaded poly(ethylene glycol) nanoparticles for their skin penetration capabilities. Their study suggests that such nanoparticles can effectively penetrate the skin, opening up potential applications in drug delivery through the skin (Xing, Deng, Li, & Dong, 2009).
pH-Responsive Drug Delivery
Fangxia et al. (2014) investigated the use of THP and THF linkage in polymeric micelles for pH-responsive drug delivery. Their findings indicate that such micelles could be effective carriers for drugs, releasing them at specific pH levels, which is crucial for targeted drug therapy (Fangxia, Yang, Zhuang, Zhang, & Shen, 2014).
Cancer Research and Treatment
Hu et al. (2015) explored the use of THP-PEG6 in treating cancer stem cells and metastasis. Their study involved the use of glucose-coated gold nanoparticles for targeted treatment, highlighting the potential of THP-PEG6 in oncological applications (Hu, Niestroj, Yuan, Chang, & Chen, 2015).
Nanoparticle Design for Drug Delivery
Li et al. (2016) investigated the design of PEG-derivatized vitamin E copolymers for drug delivery in breast cancer treatment. This study highlights the role of THP-PEG6 in creating effective nanocarriers for chemotherapy (Li, Liu, Li, Zhang, & He, 2016).
Safety And Hazards
Future Directions
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that THP-PEG6 has potential for future applications in the development of targeted therapy drugs.
Relevant Papers
- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .
- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .
- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .
properties
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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